3-Fluoro-2,4-dimethylbenzylamine
CAS No.: 1427366-15-1
Cat. No.: VC5067505
Molecular Formula: C9H12FN
Molecular Weight: 153.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427366-15-1 |
|---|---|
| Molecular Formula | C9H12FN |
| Molecular Weight | 153.2 |
| IUPAC Name | (3-fluoro-2,4-dimethylphenyl)methanamine |
| Standard InChI | InChI=1S/C9H12FN/c1-6-3-4-8(5-11)7(2)9(6)10/h3-4H,5,11H2,1-2H3 |
| Standard InChI Key | HGFFWNJXMICQRB-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C=C1)CN)C)F |
Introduction
Chemical Identity and Structural Analysis
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C9H12FN |
| Molecular Weight | 153.20 g/mol |
| Topological Polar Surface | 26.02 Ų (estimated) |
| Hydrogen Bond Donors | 1 (NH2 group) |
| Hydrogen Bond Acceptors | 1 (NH2 group) |
| Rotatable Bonds | 1 (C-N bond in benzylamine) |
Synthesis and Manufacturing Processes
Synthetic Routes
While no direct synthesis of 3-fluoro-2,4-dimethylbenzylamine is documented, analogous compounds suggest two primary pathways:
Reductive Amination of 3-Fluoro-2,4-dimethylbenzaldehyde
This method involves the reaction of 3-fluoro-2,4-dimethylbenzaldehyde with ammonia or ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The aldehyde is first converted to an imine intermediate, which is subsequently reduced to the primary amine .
Hypothetical Reaction Conditions
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Substrate: 3-Fluoro-2,4-dimethylbenzaldehyde
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Reagent: NH3, NaBH3CN
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Solvent: Methanol or ethanol
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Temperature: Room temperature to 60°C
-
Yield: ~70–80% (estimated based on analogous reactions)
Nucleophilic Substitution on Halogenated Precursors
An alternative route involves the displacement of a halogen atom (e.g., Cl or Br) in a pre-functionalized benzyl halide. For example, 3-fluoro-2,4-dimethylbenzyl chloride could react with aqueous ammonia under high-pressure conditions.
Hypothetical Reaction Conditions
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Substrate: 3-Fluoro-2,4-dimethylbenzyl chloride
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Reagent: NH4OH
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Solvent: Water/ethanol mixture
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Temperature: 100–120°C (autoclave)
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Yield: ~50–60% (estimated)
Table 2: Comparison of Synthetic Methods
| Method | Advantages | Limitations |
|---|---|---|
| Reductive Amination | High selectivity; mild conditions | Requires aldehyde precursor |
| Nucleophilic Substitution | Direct pathway | Harsh conditions; lower yields |
Physicochemical Properties
Solubility and Partition Coefficients
Computational models predict that 3-fluoro-2,4-dimethylbenzylamine exhibits moderate solubility in polar organic solvents (e.g., ethanol, DMSO) but limited solubility in water (<1 mg/mL). The estimated logP (octanol-water partition coefficient) is 2.14, indicating moderate lipophilicity, which is advantageous for membrane permeability in drug candidates .
Spectral Characteristics
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NMR (1H): Predicted signals include a singlet for the NH2 group (δ 1.5–2.0 ppm), multiplets for aromatic protons (δ 6.8–7.2 ppm), and singlets for methyl groups (δ 2.2–2.4 ppm).
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IR: Stretching vibrations at ~3350 cm⁻¹ (N-H), 1600 cm⁻¹ (C=C aromatic), and 1250 cm⁻¹ (C-F).
Table 3: Predicted Physicochemical Properties
| Property | Value | Method of Estimation |
|---|---|---|
| LogP (o/w) | 2.14 | XLOGP3 |
| Water Solubility | 0.81 mg/mL | ESOL |
| Melting Point | 45–50°C | Analog-based extrapolation |
| Boiling Point | 220–225°C | Joback method |
Applications in Pharmaceutical and Industrial Contexts
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